molecular formula C13H11FO B1597838 (3'-Fluoro-[1,1'-biphenyl]-4-YL)methanol CAS No. 773873-05-5

(3'-Fluoro-[1,1'-biphenyl]-4-YL)methanol

Cat. No.: B1597838
CAS No.: 773873-05-5
M. Wt: 202.22 g/mol
InChI Key: OSBNEOSMNIVQEN-UHFFFAOYSA-N
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Description

(3’-Fluoro-[1,1’-biphenyl]-4-YL)methanol is an organic compound that belongs to the class of biphenyl derivatives It features a biphenyl core with a fluorine atom at the 3’ position and a methanol group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-Fluoro-[1,1’-biphenyl]-4-YL)methanol typically involves the nucleophilic aromatic substitution of a fluorinated biphenyl precursor. One common method is the reaction of 3’-fluoro-4-bromobiphenyl with a suitable nucleophile, such as methanol, under basic conditions. The reaction proceeds through the formation of a Meisenheimer complex, followed by the elimination of the leaving group to yield the desired product .

Industrial Production Methods

Industrial production of (3’-Fluoro-[1,1’-biphenyl]-4-YL)methanol may involve large-scale nucleophilic aromatic substitution reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3’-Fluoro-[1,1’-biphenyl]-4-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of (3’-Fluoro-[1,1’-biphenyl]-4-YL)aldehyde or (3’-Fluoro-[1,1’-biphenyl]-4-YL)carboxylic acid.

    Reduction: Formation of (3’-Fluoro-[1,1’-biphenyl]-4-YL)methane.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3’-Fluoro-[1,1’-biphenyl]-4-YL)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3’-Fluoro-[1,1’-biphenyl]-4-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • (4’-Fluoro-[1,1’-biphenyl]-4-YL)methanol
  • (3’-Chloro-[1,1’-biphenyl]-4-YL)methanol
  • (3’-Bromo-[1,1’-biphenyl]-4-YL)methanol

Uniqueness

(3’-Fluoro-[1,1’-biphenyl]-4-YL)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and overall biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-(3-fluorophenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBNEOSMNIVQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362684
Record name 4-(3-FLUOROPHENYL)BENZYL ALCOHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773873-05-5
Record name 4-(3-FLUOROPHENYL)BENZYL ALCOHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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